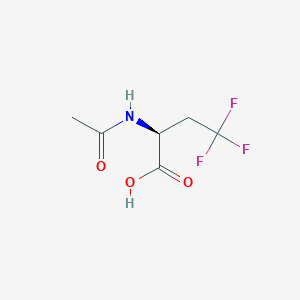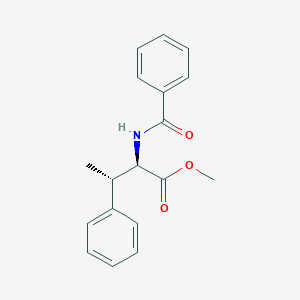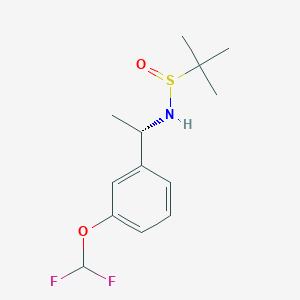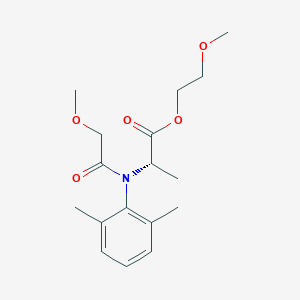
2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine is a specialized compound extensively employed in the biomedical sector. It demonstrates tremendous promise as an antiviral entity, effectively combating a wide array of ailments induced by viral invasions. This compound is a derivative of adenosine, modified with benzoyl groups at specific positions, which enhances its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine with benzoyl groups. This is followed by the benzoylation of the amino group at the N6 position. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the acylation reactions.
Industrial Production Methods
Industrial production of 2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzoyl protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized adenosine derivatives, while reduction can yield deprotected adenosine.
Wissenschaftliche Forschungsanwendungen
2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting viral replication, which is achieved through the interference with viral enzymes and nucleic acid synthesis. The benzoyl groups enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-Benzoyl-2’,3’-di-O-isobutyryl-β-D-adenosine
- N6-Benzoyl-9-(2’,3’-di-O-benzoyl-β-L-ribofuranosyl)adenine
Uniqueness
2’,3’-Di-O-benzoyl-N6-benzoyl-L-adenosine is unique due to its specific benzoyl modifications, which enhance its antiviral activity and stability compared to other similar compounds. The presence of benzoyl groups at the 2’, 3’, and N6 positions provides a distinct advantage in terms of biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H25N5O7 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C31H25N5O7/c37-16-22-24(42-30(39)20-12-6-2-7-13-20)25(43-31(40)21-14-8-3-9-15-21)29(41-22)36-18-34-23-26(32-17-33-27(23)36)35-28(38)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,29,37H,16H2,(H,32,33,35,38)/t22-,24-,25-,29-/m1/s1 |
InChI-Schlüssel |
PDOVRTQXHVPGAF-UQCYUJMQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)



![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)




![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)

